molecular formula C16H23ClO6 B12407489 Benzyl-PEG4-acyl chloride

Benzyl-PEG4-acyl chloride

Cat. No.: B12407489
M. Wt: 346.8 g/mol
InChI Key: OJEVFRTYDYXNJD-UHFFFAOYSA-N
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Description

Benzyl-PEG4-acyl chloride is a heterobifunctional polyethylene glycol linker containing a benzyl group and an acyl chloride group. This compound is widely used in the field of bioconjugation and drug delivery due to its ability to form stable covalent bonds with various biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzyl-PEG4-acyl chloride typically involves the reaction of polyethylene glycol with benzyl alcohol, followed by the introduction of an acyl chloride group. The process can be summarized as follows:

    Polyethylene glycol and benzyl alcohol reaction: Polyethylene glycol is reacted with benzyl alcohol in the presence of a catalyst to form benzyl-PEG.

    Introduction of acyl chloride group: The benzyl-PEG is then reacted with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the acyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Benzyl-PEG4-acyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures to prevent hydrolysis.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

Major Products:

    Amides and esters: Formed through nucleophilic substitution reactions with amines and alcohols, respectively.

    Carboxylic acids: Formed through hydrolysis of the acyl chloride group.

Scientific Research Applications

Benzyl-PEG4-acyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of proteins, peptides, and other biomolecules for various studies.

    Medicine: Utilized in the development of drug delivery systems and targeted therapies.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl-PEG4-acyl chloride involves the formation of covalent bonds with nucleophilic groups on target molecules. The acyl chloride group reacts with amines, alcohols, and thiols to form stable amide, ester, and thioester bonds, respectively. This reactivity makes it a valuable tool for bioconjugation and drug delivery applications .

Comparison with Similar Compounds

    Benzyl-PEG4-amine: Contains an amine group instead of an acyl chloride group, making it less reactive towards nucleophiles.

    Benzyl-PEG4-alcohol: Contains a hydroxyl group, which is less reactive compared to the acyl chloride group.

    Benzyl-PEG4-thiol: Contains a thiol group, which has different reactivity and applications compared to the acyl chloride group.

Uniqueness: Benzyl-PEG4-acyl chloride is unique due to its high reactivity towards nucleophiles, making it an ideal linker for bioconjugation and drug delivery applications. Its ability to form stable covalent bonds with various biomolecules sets it apart from other similar compounds .

Properties

Molecular Formula

C16H23ClO6

Molecular Weight

346.8 g/mol

IUPAC Name

2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl carbonochloridate

InChI

InChI=1S/C16H23ClO6/c17-16(18)23-13-12-21-9-8-19-6-7-20-10-11-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2

InChI Key

OJEVFRTYDYXNJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOC(=O)Cl

Origin of Product

United States

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